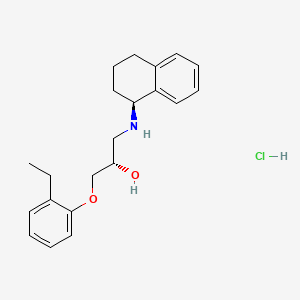

SR59230A hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUCXUIOEAAJJL-MKSBGGEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042562 | |

| Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR59230A Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SR59230A hydrochloride is a pharmacological tool whose mechanism of action is more complex than its initial classification as a potent and selective β3-adrenoceptor (β3-AR) antagonist suggests. While it reliably antagonizes the canonical Gs-cAMP signaling pathway activated by β3-AR agonists, it also exhibits significant antagonist activity at α1-adrenoceptors. Furthermore, emerging evidence reveals that SR59230A can act as a biased or partial agonist at the β3-AR, selectively activating G-protein-independent signaling cascades, such as the MAPK/ERK pathway, while simultaneously blocking the traditional adenylyl cyclase route. This multifaceted activity profile necessitates careful consideration in experimental design and data interpretation. This guide provides a detailed examination of its mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism: β3-Adrenoceptor Antagonism

The primary and most widely characterized action of SR59230A is its competitive antagonism at the β3-adrenoceptor.[1][2] This receptor is predominantly located in adipose tissue and is critically involved in regulating lipolysis and thermogenesis.[3]

Signaling Pathway: In its canonical pathway, the β3-AR couples to a stimulatory G-protein (Gs). Agonist binding triggers the dissociation of the Gsα subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets like hormone-sensitive lipase (B570770) (HSL) and uncoupling protein-1 (UCP-1) to initiate lipolysis and thermogenesis, respectively.[5][6]

SR59230A competitively binds to the β3-AR, preventing agonist-induced activation of this Gs-cAMP cascade. This has been demonstrated by its ability to block norepinephrine- and selective β3-agonist-induced cAMP accumulation, glycerol (B35011) release (a marker of lipolysis), and UCP-1 gene expression in brown adipocytes.[4][6]

References

- 1. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-3 adrenergic antagonist - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β3-Adrenoceptor Antagonist SR59230A Attenuates the Imbalance of Systemic and Myocardial Oxygen Transport Induced by Dopamine in Newborn Lambs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

SR59230A Hydrochloride: A Technical Overview of its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2][3] Renowned for its ability to penetrate the blood-brain barrier, this compound has become a critical tool in pharmacological research to investigate the physiological and pathological roles of the β3-adrenoceptor.[1][4] While its primary function is the selective blockade of β3-AR, at higher concentrations, it has also been demonstrated to exhibit antagonist activity at α1-adrenoceptors.[5][6] This dual pharmacology contributes to its complex effects in vivo, including the modulation of body temperature.[5] Furthermore, research has indicated its potential in oncology, specifically in reducing the viability of neuroblastoma cell lines.[1][3] This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental data related to SR59230A hydrochloride.

Core Function: Selective β3-Adrenergic Receptor Antagonism

The principal pharmacological function of SR59230A hydrochloride is its high-affinity, selective antagonism of the β3-adrenergic receptor.[1][2][3] The β3-adrenoceptor is predominantly expressed in adipose tissue, where it plays a key role in regulating lipolysis and thermogenesis.[3] SR59230A hydrochloride's ability to block this receptor makes it an invaluable tool for studying metabolic processes and the role of brown adipose tissue (BAT) in energy expenditure.[7]

Quantitative Data: Receptor Binding Affinity

The selectivity of SR59230A hydrochloride has been quantified through in vitro binding assays, which demonstrate its significantly higher affinity for the β3-adrenoceptor compared to β1 and β2 subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Receptor Subtype | IC50 (nM) |

| β3-Adrenergic Receptor | 40 |

| β1-Adrenergic Receptor | 408 |

| β2-Adrenergic Receptor | 648 |

(Data sourced from multiple consistent reports)[1][2][3][8]

Secondary Pharmacological Activities

At higher concentrations, SR59230A hydrochloride has been shown to exhibit antagonist effects at α1-adrenoceptors.[5][6] This off-target activity is crucial to consider when designing and interpreting in vivo experiments, as it can contribute to the observed physiological effects. For instance, its modulation of MDMA-induced hyperthermia is attributed to both β3 and α1-adrenergic blockade in a dose-dependent manner.[5] A low dose of SR59230A (0.5 mg/kg) produces a slight attenuation of hyperthermia, potentially mediated by β3-adrenoceptors, while a high dose (5 mg/kg) leads to a significant hypothermic reaction, which is mimicked by the α1-adrenoceptor antagonist prazosin.[5]

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity Determination

The IC50 values presented were determined using competitive radioligand binding assays. While specific experimental details can vary, a general methodology is as follows:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtypes of interest (β1, β2, and β3).

-

Incubation: These membranes are incubated with a constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1-adrenoceptors) and varying concentrations of the competing ligand, SR59230A hydrochloride.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are then analyzed to determine the concentration of SR59230A hydrochloride that inhibits 50% of the specific binding of the radioligand (the IC50 value).

In Vivo Studies on Thermoregulation

The effects of SR59230A hydrochloride on body temperature were investigated in conscious mice. A representative experimental protocol is outlined below:

-

Animal Preparation: Mice are implanted with temperature probes for continuous monitoring of core body temperature and allowed to recover.

-

Drug Administration: SR59230A hydrochloride is administered, typically via subcutaneous (s.c.) injection, at varying doses (e.g., 0.5 mg/kg and 5 mg/kg) 30 minutes prior to the administration of a hyperthermic agent like MDMA (20 mg/kg, s.c.).

-

Temperature Monitoring: Core body temperature is recorded continuously before and after drug administration.

-

Data Analysis: Changes in body temperature over time are plotted and analyzed to determine the effect of SR59230A hydrochloride on the thermoregulatory response to the hyperthermic agent.

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway Blockade

The following diagram illustrates the canonical β3-adrenergic receptor signaling pathway and the point of inhibition by SR59230A hydrochloride.

Caption: SR59230A hydrochloride blocks agonist binding to the β3-AR.

Experimental Workflow for Determining Receptor Selectivity

The diagram below outlines the logical flow of a competitive binding assay used to determine the selectivity of SR59230A hydrochloride.

Caption: Workflow for determining the IC50 of SR59230A at adrenergic receptors.

Applications in Research

SR59230A hydrochloride is a valuable research tool for:

-

Metabolic Studies: Investigating the role of β3-adrenoceptors in lipolysis, thermogenesis, and the control of food intake.[3][7]

-

Neuroscience: Exploring the central effects of β3-adrenoceptor blockade due to its ability to cross the blood-brain barrier.[1]

-

Oncology Research: Studying the involvement of β3-adrenoceptors in tumor growth and cell viability, particularly in neuroblastoma.[1][3]

-

Pharmacology: Characterizing the physiological and pathological roles of the β3-adrenergic system.

Conclusion

SR59230A hydrochloride is a potent and selective β3-adrenergic receptor antagonist with well-characterized in vitro and in vivo activities. Its selectivity for the β3-AR, combined with its ability to cross the blood-brain barrier, makes it an indispensable tool for a wide range of biomedical research applications. However, researchers should remain cognizant of its secondary antagonist activity at α1-adrenoceptors, particularly when utilizing higher concentrations in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. xcessbio.com [xcessbio.com]

- 5. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SR 59230A - Wikipedia [en.wikipedia.org]

- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

SR59230A Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a seminal pharmacological tool that has played a crucial role in elucidating the physiological and pathological functions of the β3-adrenergic receptor (β3-AR). As a potent and selective antagonist of this receptor subtype, SR59230A has been instrumental in studies ranging from metabolic regulation in adipose tissue to cardiovascular function and beyond. This technical guide provides an in-depth overview of the discovery, synthesis, and core pharmacological properties of SR59230A hydrochloride, intended to serve as a comprehensive resource for researchers in the field.

Discovery and Core Pharmacology

SR59230A was first identified as a potent and selective β3-adrenergic receptor antagonist in the mid-1990s.[1][2] It belongs to the chemical class of aryloxypropanolaminotetralins. The hydrochloride salt form of SR59230A is commonly used in research due to its stability and solubility.

Quantitative Pharmacological Data

The selectivity of SR59230A for the β3-AR over β1-AR and β2-AR subtypes is a key feature that has driven its widespread use. The following table summarizes the key quantitative data regarding its receptor binding affinity and potency.

| Parameter | Species | Receptor Subtype | Value | Reference |

| IC50 | Rat | β3-AR | 40 nM | [1][2] |

| Rat | β1-AR | 408 nM | [1][2] | |

| Rat | β2-AR | 648 nM | [1][2] | |

| pA2 | Rat | β3-AR (ileum) | 7.8 | Manara et al., 1996 |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pA2: A measure of the potency of an antagonist. A higher value indicates greater potency.

Synthesis of SR59230A Hydrochloride

The synthesis of SR59230A hydrochloride involves a multi-step process. While the original, detailed synthesis protocol from Manara et al. (1995) in Pharmacology Communications is not widely available, a representative synthesis can be constructed based on patents for related aryloxypropanolaminotetralins. The general approach involves the reaction of a substituted phenol (B47542) with an epoxide, followed by the addition of an amine and subsequent salt formation.

Representative Synthetic Scheme

A plausible synthetic route for SR59230A is outlined below. This should be considered a general guide, and specific reaction conditions would require optimization.

Caption: Representative synthetic pathway for SR59230A hydrochloride.

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of SR59230A hydrochloride, adapted from the foundational study by Nisoli et al. (1996) and general pharmacological practices.

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of SR59230A for β-adrenergic receptor subtypes.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Isolate brown adipose tissue from rats.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 for β3-AR) and varying concentrations of SR59230A.

-

For non-specific binding determination, include a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).

-

Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SR59230A concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay in Brown Adipocytes

This protocol details the measurement of cyclic AMP (cAMP) levels in isolated brown adipocytes to assess the antagonistic effect of SR59230A on β3-AR-mediated adenylyl cyclase activation.

Signaling Pathway:

Caption: β3-Adrenergic receptor signaling pathway leading to cAMP production.

Methodology:

-

Isolation of Brown Adipocytes:

-

Excise interscapular brown adipose tissue from rats.

-

Mince the tissue and digest with collagenase in a Krebs-Ringer bicarbonate buffer containing glucose and albumin.

-

Filter the cell suspension through nylon mesh to remove undigested tissue.

-

Wash the isolated adipocytes by centrifugation and resuspend in fresh buffer.

-

-

cAMP Accumulation Assay:

-

Pre-incubate the isolated brown adipocytes with SR59230A at various concentrations for a defined period (e.g., 15 minutes) at 37°C.

-

Stimulate the cells with a β3-AR agonist (e.g., isoproterenol (B85558) or a selective β3-agonist like CL 316 ,243) for a short duration (e.g., 10 minutes).

-

Terminate the reaction by adding a lysis buffer or by rapid heating.

-

-

cAMP Quantification:

-

Centrifuge the cell lysates to remove debris.

-

Measure the cAMP concentration in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize cAMP levels to the protein content or cell number.

-

Plot the cAMP concentration against the concentration of SR59230A.

-

Determine the IC50 of SR59230A for the inhibition of agonist-stimulated cAMP production.

-

Conclusion

SR59230A hydrochloride remains an indispensable tool for researchers investigating the multifaceted roles of the β3-adrenergic receptor. Its well-defined selectivity and potent antagonist activity have enabled significant advances in our understanding of metabolic regulation, cardiovascular physiology, and other areas where β3-AR signaling is implicated. This technical guide provides a foundational resource for the synthesis and pharmacological evaluation of SR59230A, empowering researchers to effectively utilize this important compound in their studies.

References

Pharmacological Profile of SR59230A Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a chemical compound that has been extensively studied for its interaction with the adrenergic system. Initially identified as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), subsequent research has revealed a more complex pharmacological profile, including interactions with other adrenoceptor subtypes. This technical guide provides a comprehensive overview of the pharmacological properties of SR59230A, including its receptor binding affinity, functional activity, and effects on intracellular signaling pathways. The information is presented to support further research and drug development efforts centered on this molecule.

Receptor Binding and Functional Activity

The affinity of SR59230A for various adrenergic receptors has been characterized through radioligand binding assays and functional antagonism studies. This data is crucial for understanding its selectivity and potential therapeutic applications.

Adrenergic Receptor Binding Affinity

The binding affinity of SR59230A is most pronounced for the β3-adrenoceptor, though it also exhibits affinity for β1, β2, and α1-adrenoceptors, particularly at higher concentrations. The equilibrium dissociation constants (Ki) and the half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

| Receptor Subtype | Reported IC50 (nM) | Reported Ki (nM) | Species/Cell System | Reference |

| β3-Adrenoceptor | 40 | - | Not Specified | [1][2][3] |

| β1-Adrenoceptor | 408 | - | Not Specified | [1][2][3] |

| β2-Adrenoceptor | 648 | - | Not Specified | [1][2][3] |

| α1-Adrenoceptor | - | 251.19 | Rat Cortical Membranes | [4] |

Functional Antagonism

The antagonist properties of SR59230A have been functionally assessed by its ability to inhibit the effects of adrenergic agonists. The pA2 and pKB values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, are key indicators of its antagonist potency.

| Receptor Subtype | Agonist | Functional Assay | Reported pA2/pKB | Tissue/Cell System | Reference |

| β3-Adrenoceptor | Isoprenaline | Relaxation | pA2 = 8.31 | Human Colon | [5] |

| β3-Adrenoceptor | SR 58611A | cAMP Accumulation | pKB = 8.87 ± 0.12 | Rat Brown Adipose Tissue Membranes | [6] |

| β3-Adrenoceptor | CGP 12177 | cAMP Accumulation | pKB = 8.20 ± 0.15 | Rat Brown Adipose Tissue Membranes | [6] |

Signaling Pathways

SR59230A primarily exerts its effects by modulating intracellular signaling cascades initiated by adrenoceptor activation. Its role as a β3-AR antagonist is central to its mechanism of action, but its interactions with other receptors and signaling molecules contribute to its overall pharmacological profile.

β3-Adrenoceptor Signaling

The canonical signaling pathway for the β3-adrenoceptor involves its coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, SR59230A blocks this pathway.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Interestingly, some studies have suggested that SR59230A can influence signaling pathways independent of cAMP, including the p38 MAPK pathway. The exact mechanism of this interaction is still under investigation but may involve biased agonism or interactions with other cellular components.

In Vivo Pharmacology

The effects of SR59230A have been characterized in various animal models, providing insights into its physiological roles.

Thermogenesis

In conscious rats, SR59230A has been shown to inhibit brown adipose tissue (BAT) thermogenesis in a dose-dependent manner. This effect is consistent with its role as a β3-AR antagonist, as these receptors are highly expressed in BAT and are key regulators of non-shivering thermogenesis.

| Dose (mg/kg, i.p.) | Effect on Interscapular BAT Temperature | Animal Model | Reference |

| 1, 5, 10 | Dose-dependent decrease | Conscious Sprague-Dawley rats | [7][8] |

| 5, 10 | Decreased body temperature | Conscious rats | [9][10] |

Cardiovascular Effects

In a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH), treatment with SR59230A demonstrated beneficial effects on right ventricular function. This suggests a potential therapeutic role for β3-AR antagonists in cardiovascular diseases.

| Animal Model | Treatment | Key Findings | Reference |

| Monocrotaline-induced PAH in rats | SR59230A (unspecified dose) for 4 weeks | Significantly improved right ventricular function; inhibited the increase in β3-AR expression in the lung. | [11][12] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the pharmacological profile of SR59230A.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Key Methodological Details:

-

Radioligand: A tritiated antagonist, such as [3H]-CGP12177, is commonly used for β-adrenoceptors.

-

Incubation: Membranes are incubated with the radioligand and competitor (SR59230A) in a suitable buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand (e.g., propranolol) to saturate all specific binding sites.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP.

Key Methodological Details:

-

Forskolin Control: Forskolin, a direct activator of adenylyl cyclase, is often used as a positive control to assess the maximum possible cAMP production. SR59230A has been shown to have no antagonistic effect on forskolin-induced cAMP accumulation, confirming its action at the receptor level.[6]

-

Phosphodiesterase Inhibition: A phosphodiesterase inhibitor is included to prevent the degradation of cAMP, allowing for its accumulation to be measured.

In Vivo Thermogenesis Measurement

This protocol assesses the effect of SR59230A on the metabolic rate and heat production in a living animal.

Key Methodological Details:

-

Drug Formulation: SR59230A hydrochloride is typically dissolved in a suitable vehicle for in vivo administration, such as sterile saline or a solution containing a small amount of a solubilizing agent like DMSO, which is then further diluted.[3]

-

Temperature Monitoring: Telemetry systems or implanted thermocouples are used for continuous and accurate temperature recordings.

Conclusion

SR59230A hydrochloride is a valuable pharmacological tool for studying the β3-adrenoceptor and its physiological roles. While it is a potent β3-AR antagonist, its interactions with other adrenoceptor subtypes, particularly at higher concentrations, must be considered when interpreting experimental results. The detailed pharmacological profile, including binding affinities, functional activities, and effects on signaling pathways, provides a solid foundation for its use in research. The experimental protocols outlined in this guide offer a starting point for designing and conducting further investigations into the multifaceted actions of SR59230A. Future research may further elucidate its potential therapeutic applications in metabolic and cardiovascular diseases.

References

- 1. SR 59230A hydrochloride | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Role of alpha-adrenergic receptors in the effect of the beta-adrenergic receptor ligands, CGP 12177, bupranolol, and SR 59230A, on the contraction of rat intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β3 adrenergic receptor antagonist SR59230A exerts beneficial effects on right ventricular performance in monocrotaline-induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

SR59230A Hydrochloride in Brown Adipose Tissue Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR59230A hydrochloride, a key pharmacological tool in the study of brown adipose tissue (BAT) physiology and metabolism. This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: Mechanism of Action of SR59230A in Brown Adipose Tissue

SR59230A is primarily recognized as a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), with a higher affinity for the β3-AR compared to β1- and β2-ARs.[1] In the context of brown adipose tissue, its principal mechanism of action is the blockade of β3-adrenoceptors.[2] This antagonism inhibits the downstream signaling cascade typically initiated by endogenous catecholamines like norepinephrine.

The activation of β3-ARs in brown adipocytes is central to stimulating thermogenesis, the process of heat production.[3][4] This is achieved through a signaling pathway that leads to the activation of uncoupling protein 1 (UCP1).[5] SR59230A, by blocking the β3-AR, directly inhibits this process, leading to a reduction in BAT thermogenesis.[2][6] This effect has been demonstrated in vivo, where SR59230A administration decreases interscapular BAT (iBAT), body, and brain temperatures in a dose-dependent manner.[2][6]

Beyond its effects on thermogenesis, SR59230A also influences gene expression within brown adipocytes. For instance, it has been shown to antagonize the induction of UCP1 gene expression by β3-AR agonists.[7][8] Furthermore, it can counteract the norepinephrine-stimulated synthesis of the UCP1 gene.[8]

It is crucial for researchers to be aware of the compound's complex pharmacology. While predominantly a β3-AR antagonist, some studies have reported that SR59230A can exhibit partial agonist activity at the mouse β3-adrenoceptor, particularly in certain experimental systems.[9] Additionally, it has been shown to possess agonist activities at atypical β-adrenoceptors in some tissues and can interact with other receptors, such as α1-adrenoceptors, at higher concentrations.[10][11] These off-target effects should be considered when interpreting experimental results.

Quantitative Data Summary

The following tables summarize the quantitative effects of SR59230A hydrochloride in various experimental models of brown adipose tissue research.

Table 1: In Vivo Effects of SR59230A on Thermogenesis in Rats

| Species | Model | Drug/Treatment | Dose | Route of Administration | Key Findings | Reference |

| Sprague-Dawley Rats | Conscious, unrestrained | SR59230A | 1, 5, or 10 mg/kg | Intraperitoneal (ip) | Dose-dependent decrease in iBAT, body, and brain temperatures. At 10 mg/kg, interruption of ultradian increases in BAT, brain, and body temperature, resuming after 162 ± 24 min. | [2][6] |

| Anesthetized Rats | Cooling-induced thermogenesis | SR59230A | Not specified | Not specified | Reduced cooling-induced increases in iBAT temperature without affecting iBAT sympathetic nerve discharge. | [2][6] |

Table 2: In Vitro Effects of SR59230A on Brown Adipocytes

| Cell Type | Parameter Measured | Agonist | SR59230A Concentration | Key Findings | Reference |

| Rat Brown Adipose Tissue Membranes | cAMP Synthesis | SR58611A | Not specified (pKB = 8.87 ± 0.12) | Antagonized SR58611A-stimulated cAMP synthesis. | [8] |

| Rat Brown Adipose Tissue Membranes | cAMP Synthesis | CGP 12177 | Not specified (pKB = 8.20 ± 0.15) | Antagonized CGP 12177-stimulated cAMP synthesis. | [8] |

| Confluent Rat Brown Fat Cells | cAMP Accumulation & Glycerol (B35011) Release | Norepinephrine | Not specified | Antagonized norepinephrine-induced cAMP accumulation and glycerol release. | [8] |

| Confluent Rat Brown Fat Cells | UCP1 Gene Synthesis | Norepinephrine | Not specified | Concentration-dependently counteracted norepinephrine-stimulated UCP1 gene synthesis. | [8] |

| Cultured Differentiated Rat Brown Fat Cells | UCP1 Gene Expression | SR58611A | Not specified | Antagonized the induction of UCP1 gene expression by SR58611A. | [7] |

| Cultured Differentiated Rat Brown Fat Cells | Leptin Gene Expression | SR58611A | Not specified | Antagonized the inhibition of leptin gene expression by SR58611A. | [7] |

Table 3: Binding Affinities of SR59230A

| Receptor | IC50 | Reference |

| β3-adrenoceptor | 40 nM | [1] |

| β1-adrenoceptor | 408 nM | [1] |

| β2-adrenoceptor | 648 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving SR59230A and brown adipose tissue.

In Vivo Measurement of Thermogenesis in Conscious Rats

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Preparation: Under anesthesia, implant telemetry probes to measure interscapular brown adipose tissue (iBAT) temperature, brain temperature (e.g., in the hypothalamus), and core body temperature (e.g., in the abdominal cavity). Implant a catheter for drug administration if necessary. Allow for a recovery period of at least one week.

-

Experimental Procedure:

-

House rats individually in a temperature-controlled environment with a standard light-dark cycle.

-

Establish a baseline recording of temperatures for a sufficient period (e.g., 24 hours) to observe ultradian rhythms.

-

Prepare SR59230A hydrochloride solution in a suitable vehicle (e.g., saline).

-

Administer SR59230A or vehicle via intraperitoneal (ip) injection at the desired doses (e.g., 1, 5, 10 mg/kg).

-

Continuously record iBAT, brain, and body temperatures for several hours post-injection to assess the drug's effect on both basal temperature and ultradian temperature increases.

-

-

Data Analysis: Analyze the dose-dependent effects of SR59230A on temperature. Quantify the duration of the interruption of ultradian temperature cycles.

In Vitro Analysis of Gene Expression in Cultured Brown Adipocytes

-

Cell Culture:

-

Isolate preadipocytes from the interscapular brown adipose tissue of young rats.

-

Culture the preadipocytes in a suitable growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) until they reach confluence.

-

Induce differentiation into mature brown adipocytes by treating the cells with a differentiation cocktail (e.g., containing insulin, T3, and a PPARγ agonist).

-

-

Experimental Treatment:

-

Once differentiated, treat the mature brown adipocytes with the β3-AR agonist (e.g., SR58611A) in the presence or absence of SR59230A at various concentrations.

-

Include appropriate controls, such as vehicle-treated cells and cells treated with SR59230A alone.

-

Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.

-

-

Gene Expression Analysis:

-

Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of target genes (e.g., UCP1, leptin) and a housekeeping gene (e.g., β-actin) using quantitative real-time PCR (qRT-PCR) with specific primers.

-

-

Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the fold change in expression relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to SR59230A research in brown adipose tissue.

Caption: β3-Adrenergic Signaling Pathway in Brown Adipocytes and the Antagonistic Action of SR59230A.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brown adipose tissue: function and physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brown adipose tissue thermogenesis: β3-adrenoreceptors as a potential target for the treatment of obesity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. SR59230A blocks beta3-adrenoceptor-linked modulation of upcoupling protein-1 and leptin in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional studies of the first selective beta 3-adrenergic receptor antagonist SR 59230A in rat brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for pleiotropic signaling at the mouse beta3-adrenoceptor revealed by SR59230A [3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Agonistic activity of SR59230A at atypical beta-adrenoceptors in guinea pig gastric fundus and duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SR59230A Hydrochloride in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a chemical compound extensively utilized in metabolic research as a selective antagonist of the β3-adrenergic receptor (β3-AR). As a member of the aryloxypropanolamine tetralin class of compounds, SR59230A has been instrumental in elucidating the physiological and pathophysiological roles of the β3-adrenoceptor, particularly in processes such as thermogenesis and lipolysis. This technical guide provides an in-depth overview of SR59230A, its mechanism of action, its application in metabolic studies, and detailed experimental protocols for its use.

Mechanism of Action and Selectivity

SR59230A functions as a competitive antagonist at the β3-adrenoceptor. The β3-adrenoceptor is predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT), where its activation by endogenous catecholamines (e.g., norepinephrine) stimulates metabolic processes. In BAT, β3-AR activation is a key driver of non-shivering thermogenesis, while in WAT, it promotes the breakdown of triglycerides into free fatty acids and glycerol (B35011), a process known as lipolysis.

By binding to the β3-adrenoceptor, SR59230A blocks the downstream signaling cascade initiated by agonists. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The subsequent decrease in protein kinase A (PKA) activity leads to the attenuation of both thermogenesis and lipolysis.

It is crucial for researchers to be aware of the selectivity profile of SR59230A. While it is a potent β3-AR antagonist, at higher concentrations, it can exhibit off-target effects, notably antagonism at α1-adrenoceptors.[1] This necessitates careful dose selection and consideration of potential confounding effects in experimental design.

Quantitative Data: Receptor Binding Affinity and In Vivo Dosage

The following tables summarize key quantitative data for SR59230A hydrochloride, providing a reference for its receptor binding profile and dosages used in preclinical metabolic studies.

Table 1: Receptor Binding Affinity of SR59230A

| Receptor Subtype | Species | pKB / pKi Value | Reference |

| β3-Adrenoceptor | Rat | 8.87 ± 0.12 (pKB) | [2] |

| β3-Adrenoceptor | Rat | 8.20 ± 0.15 (pKB) | [2] |

| α1-Adrenoceptor | Rat | 6.6 (pKi) | [3] |

pKB is the negative logarithm of the antagonist dissociation constant, and pKi is the negative logarithm of the inhibition constant. Higher values indicate greater binding affinity.

Table 2: In Vivo Dosages of SR59230A in Rodent Metabolic Studies

| Animal Model | Dosage | Route of Administration | Metabolic Effect Studied | Reference |

| Sprague-Dawley Rats | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Brown Adipose Tissue Thermogenesis | [3][4] |

| Mice | 1 mg/kg | Intraperitoneal (i.p.) | β3-Adrenoceptor Upregulation | [5] |

Signaling Pathways

The following diagrams illustrate the β3-adrenergic signaling pathway and the mechanism of its inhibition by SR59230A, as well as a typical experimental workflow for studying its effects.

Experimental Protocols

In Vivo Protocol: Assessment of Thermogenesis in Mice

Objective: To evaluate the effect of SR59230A on brown adipose tissue thermogenesis in mice.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

SR59230A hydrochloride

-

Sterile saline (0.9% NaCl)

-

Rectal temperature probe

-

Animal scale

-

Syringes and needles (27-gauge)

Procedure:

-

Animal Handling and Acclimation: House mice under standard conditions (12:12 h light-dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment. Handle mice daily to minimize stress.

-

Drug Preparation: Prepare a stock solution of SR59230A hydrochloride in sterile saline. For a 1 mg/kg dose in a 25g mouse, a common stock concentration is 0.25 mg/mL, allowing for a 100 µL injection volume. Ensure the solution is fully dissolved.

-

Experimental Groups: Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control (sterile saline)

-

SR59230A (e.g., 1, 5, 10 mg/kg)

-

-

Baseline Measurement: Record the baseline rectal temperature of each mouse.

-

Drug Administration: Administer the appropriate treatment (vehicle or SR59230A) via intraperitoneal (i.p.) injection.

-

Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each time point. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of SR59230A to the vehicle control.

In Vitro Protocol: Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To determine the inhibitory effect of SR59230A on β3-AR-stimulated lipolysis in cultured adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

SR59230A hydrochloride

-

Isoproterenol (B85558) (a non-selective β-adrenergic agonist)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Bovine Serum Albumin (BSA)

-

Glycerol assay kit

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes following standard protocols.

-

Treatment Preparation: Prepare stock solutions of SR59230A and isoproterenol in an appropriate solvent (e.g., water or DMSO) and then dilute to final concentrations in DMEM with 2% BSA.

-

Pre-incubation with Antagonist: Wash the differentiated 3T3-L1 adipocytes with DMEM. Pre-incubate the cells with various concentrations of SR59230A or vehicle for 30 minutes at 37°C.

-

Stimulation of Lipolysis: Add isoproterenol (e.g., 10 µM) to the wells to stimulate lipolysis. Include a basal (unstimulated) control group.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Sample Collection: Collect the culture medium from each well for the measurement of glycerol release.

-

Glycerol Measurement: Determine the glycerol concentration in the collected media using a commercial glycerol assay kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the glycerol release to the protein content of the cells in each well. Analyze the data to determine the dose-dependent inhibition of isoproterenol-stimulated lipolysis by SR59230A.

Conclusion

SR59230A hydrochloride remains a valuable pharmacological tool for investigating the metabolic functions of the β3-adrenoceptor. Its ability to selectively block β3-AR-mediated thermogenesis and lipolysis allows for a detailed examination of these pathways in both health and disease models. However, researchers must remain cognizant of its potential off-target effects at higher concentrations and design their experiments accordingly. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of SR59230A in metabolic research.

References

- 1. mdpi.com [mdpi.com]

- 2. zen-bio.com [zen-bio.com]

- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

SR59230A Hydrochloride: An In-depth Technical Guide on its Effects on Thermogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a key regulator of thermogenesis in brown adipose tissue (BAT). This technical guide provides a comprehensive overview of the effects of SR59230A on thermoregulation, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The primary mechanism of action involves the direct blockade of β3-adrenoceptors in brown adipocytes, leading to an inhibition of the downstream signaling cascade responsible for non-shivering thermogenesis. Notably, at higher concentrations, SR59230A also exhibits antagonist activity at α1-adrenergic receptors, which can influence its overall thermoregulatory profile. This document serves as a critical resource for researchers investigating metabolic regulation, obesity, and the pharmacology of adrenergic systems.

Introduction

Thermogenesis, the process of heat production in organisms, is a vital component of metabolic regulation and temperature homeostasis. Brown adipose tissue is a specialized site for non-shivering thermogenesis, a process predominantly controlled by the sympathetic nervous system through the activation of β3-adrenergic receptors. SR59230A hydrochloride has emerged as a critical pharmacological tool for elucidating the role of β3-AR in this process. Its ability to inhibit BAT thermogenesis in a dose-dependent manner underscores its utility in studying the physiological and pathological aspects of energy expenditure. This guide will delve into the quantitative effects, experimental considerations, and molecular mechanisms associated with SR59230A's influence on thermogenesis.

Quantitative Data on the Effects of SR59230A Hydrochloride

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of SR59230A on thermoregulation.

Table 1: Dose-Dependent Effects of SR59230A on Body Temperature in Conscious Sprague-Dawley Rats [1][2][3]

| Dose (mg/kg, ip) | Change in Interscapular BAT Temperature (°C) | Change in Brain Temperature (°C) | Change in Body Temperature (°C) | Time to Resume Ultradian Thermogenesis (minutes) |

| 1 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not reported |

| 5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Not reported |

| 10 | -1.2 ± 0.2 | Dose-dependent decrease | Dose-dependent decrease | 162 ± 24 |

Data are presented as mean ± SE. The decreases in iBAT, brain, and body temperatures were found to be in a dose-dependent fashion (log-linear regression P < 0.01).[3]

Table 2: Effects of SR59230A on MDMA-Induced Hyperthermia in Conscious Mice [4][5]

| SR59230A Dose (mg/kg, sc) | Effect on MDMA-Induced Hyperthermia | Observed Hypothermic Reaction |

| 0.5 | Small but significant attenuation | No |

| 5 | Significant attenuation, biphasic response | Yes, an early marked hypothermia |

MDMA was administered at 20 mg/kg subcutaneously. The hypothermic reaction at the higher dose of SR59230A is suggested to be mediated by α1-adrenoceptor antagonism.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in studies investigating SR59230A and thermogenesis.

In Vivo Assessment of Thermogenesis in Rats

This protocol describes the methodology for measuring the effect of SR59230A on interscapular BAT, brain, and body temperatures in conscious, unrestrained rats.[3][6]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Implantation of Probes:

-

Anesthetize the rats.

-

Implant temperature probes to measure interscapular BAT, brain, and body temperatures.

-

Allow for a recovery period of at least one week.

-

-

Habituation:

-

Habituate the rats to the experimental cages for at least 120 minutes before each experiment to minimize stress-induced thermogenic responses.

-

-

Drug Administration:

-

Administer SR59230A hydrochloride (1, 5, or 10 mg/kg) or vehicle (e.g., water) via intraperitoneal (ip) injection.

-

-

Data Acquisition:

-

Continuously monitor and record iBAT, brain, and body temperatures using a telemetry system.

-

Heart rate and tail artery blood flow can also be monitored to assess cardiovascular effects.

-

-

Data Analysis:

-

Analyze the data for dose-dependent changes in temperature and the interruption and resumption of ultradian thermogenic cycles.

-

Investigation of MDMA-Induced Hyperthermia in Mice

This protocol details the procedure for evaluating the modulatory effect of SR59230A on drug-induced hyperthermia.[4][5]

-

Animal Model: Male mice are used.

-

Surgical Implantation of Probes:

-

Anesthetize the mice and implant temperature probes for monitoring core body temperature.

-

Allow a recovery period of two weeks.

-

-

Experimental Procedure:

-

On the day of the experiment, place a receiver under each animal's cage to record core body temperature.

-

Acquire baseline temperature data for 90 minutes prior to any injections.

-

Administer SR59230A hydrochloride (0.5 or 5 mg/kg) or vehicle subcutaneously (sc).

-

30 minutes after the antagonist administration, inject MDMA (20 mg/kg, sc).

-

Continue to monitor and record core body temperature for at least 300 minutes after MDMA administration.

-

-

Data Analysis:

-

Compare the temperature profiles of mice treated with vehicle, MDMA alone, and MDMA in combination with different doses of SR59230A.

-

Analyze for attenuation of hyperthermia and the presence of any biphasic temperature responses.

-

Signaling Pathways and Mechanisms of Action

The thermogenic effects of SR59230A are primarily mediated through its interaction with the β3-adrenergic signaling pathway in brown adipocytes.

The β3-Adrenergic Signaling Cascade in Thermogenesis

In response to cold or other stimuli, the sympathetic nervous system releases norepinephrine (B1679862), which binds to β3-adrenergic receptors on the surface of brown adipocytes. This initiates a signaling cascade that culminates in heat production.[7] The key steps are:

-

Receptor Activation: Norepinephrine binds to the β3-AR, a Gs-protein coupled receptor.

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP activates PKA.

-

Downstream Effects: PKA phosphorylates and activates various downstream targets, including hormone-sensitive lipase (B570770) (HSL) and transcription factors like CREB. This leads to increased lipolysis, providing fatty acids as fuel for thermogenesis, and upregulates the expression of Uncoupling Protein 1 (UCP1).

-

Thermogenesis: UCP1, located in the inner mitochondrial membrane, uncouples oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat.[8]

Inhibition by SR59230A Hydrochloride

SR59230A acts as a competitive antagonist at the β3-adrenergic receptor. By binding to the receptor, it prevents norepinephrine from initiating the signaling cascade described above. This blockade directly inhibits the activation of adenylyl cyclase, reduces cAMP levels, and consequently suppresses the expression and activity of UCP1, leading to a reduction in thermogenesis.

dot

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. SR59230A, a beta-3 adrenoceptor antagonist, inhibits ultradian brown adipose tissue thermogenesis and interrupts associated episodic brain and body heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of alpha 1- and beta 3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]

- 8. β-Adrenergic receptors control brown adipose UCP-1 tone and cold response without affecting its circadian rhythmicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of SR59230A Hydrochloride: A Potent Adrenergic Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a synthetic compound that has garnered significant attention in pharmacological research due to its potent and selective interaction with adrenergic receptors. Initially characterized as a selective antagonist for the β3-adrenoceptor, subsequent studies have revealed a more complex pharmacological profile, including off-target effects and ligand-directed signaling. This technical guide provides a comprehensive review of the existing literature on SR59230A hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.

Pharmacological Profile and Quantitative Data

SR59230A is primarily recognized for its high affinity and selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors. However, at higher concentrations, it also exhibits antagonist activity at α1-adrenoceptors.[1] This dual activity is critical for the interpretation of experimental results.

Table 1: Receptor Binding Affinities of SR59230A Hydrochloride

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |

| β3-adrenoceptor | Human | Radioligand Binding | IC50 | 40 | [2] |

| β1-adrenoceptor | Human | Radioligand Binding | IC50 | 408 | [2] |

| β2-adrenoceptor | Human | Radioligand Binding | IC50 | 648 | [2] |

| α1-adrenoceptor | Rat | Radioligand Binding | pKi | 6.25 | [3] |

Table 2: Functional Activity of SR59230A Hydrochloride

| Assay | Cell/Tissue Type | Effect | Parameter | Value | Reference |

| cAMP Accumulation | CHO cells (low β3-AR expression) | Antagonist | - | - | [4] |

| cAMP Accumulation | CHO cells (high β3-AR expression) | Partial Agonist | - | - | [4] |

| Extracellular Acidification Rate (ECAR) | CHO cells | Agonist | - | Full Agonist | [4] |

| p38 MAPK Phosphorylation | CHO cells | Agonist | - | High Efficacy | [4] |

| Human Colon Relaxation | Human colonic circular smooth muscle | Antagonist | pA2 | 8.31 | [1] |

Key Experimental Protocols

Radioligand Binding Assay (for α1-adrenoceptors)

This protocol is adapted from studies investigating the α1-adrenoceptor antagonist properties of various β-adrenoceptor ligands.

Objective: To determine the binding affinity (pKi) of SR59230A for α1-adrenoceptors.

Materials:

-

Rat spleen or submandibular gland membranes (as a source of α1-adrenoceptors)

-

[3H]-prazosin (radioligand)

-

SR59230A hydrochloride

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare membrane homogenates from rat spleen or submandibular gland.

-

In a 96-well plate, add membrane homogenate, varying concentrations of SR59230A, and a fixed concentration of [3H]-prazosin.

-

For non-specific binding, add a high concentration of a known α1-antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of SR59230A from the competition binding curve and calculate the pKi value using the Cheng-Prusoff equation.[3]

cAMP Accumulation Assay

This protocol is based on studies investigating the functional antagonism of SR59230A at β3-adrenoceptors.

Objective: To measure the effect of SR59230A on agonist-induced cyclic AMP (cAMP) accumulation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the β3-adrenoceptor

-

SR59230A hydrochloride

-

A β3-adrenoceptor agonist (e.g., isoproterenol (B85558) or CL316243)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed CHO-β3 cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of SR59230A in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of a β3-agonist (e.g., EC80 concentration) for a specified time (e.g., 10-15 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the agonist-induced cAMP levels against the concentration of SR59230A to determine its antagonistic potency.[4]

Western Blot for p38 MAPK Phosphorylation

This protocol is derived from research demonstrating the agonistic effect of SR59230A on p38 MAPK phosphorylation.

Objective: To assess the ability of SR59230A to induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).

Materials:

-

CHO cells expressing the β3-adrenoceptor

-

SR59230A hydrochloride

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat CHO-β3 cells with varying concentrations of SR59230A for a specific duration (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total p38 MAPK to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in p38 MAPK phosphorylation.[4]

Signaling Pathways and Logical Frameworks

The pharmacological actions of SR59230A are complex, involving antagonism, partial agonism, and biased agonism at the β3-adrenoceptor, as well as antagonism at the α1-adrenoceptor. The following diagrams illustrate the key signaling pathways and the logical flow of experimental investigation.

Caption: Overview of SR59230A's dual receptor interactions.

Caption: Ligand-directed signaling of SR59230A at the β3-adrenoceptor.

Caption: Antagonism of the α1-adrenoceptor signaling pathway by SR59230A.

Caption: Experimental workflow for characterizing SR59230A's pharmacology.

Conclusion

SR59230A hydrochloride is a valuable pharmacological tool with a complex and nuanced profile. While it is a potent and selective antagonist of the β3-adrenoceptor in certain signaling pathways (e.g., cAMP accumulation), it exhibits biased agonism by activating other pathways such as p38 MAPK and increasing the extracellular acidification rate.[4] Furthermore, its antagonist activity at α1-adrenoceptors at higher concentrations necessitates careful dose selection and consideration in experimental design.[3] This technical guide provides a foundational understanding of SR59230A's multifaceted interactions with adrenergic receptors, offering researchers the necessary data and methodological insights to effectively utilize this compound in their studies. Further research into the precise molecular mechanisms underlying its biased agonism will continue to refine our understanding of adrenoceptor pharmacology.

References

- 1. Functional evidence of atypical beta 3-adrenoceptors in the human colon using the beta 3-selective adrenoceptor antagonist, SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Role of α1- and β3-adrenoceptors in the modulation by SR59230A of the effects of MDMA on body temperature in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-directed signaling at the beta3-adrenoceptor produced by 3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate (SR59230A) relative to receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR59230A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR).[1][2][3][4][5] Predominantly expressed in adipose tissue, the β3-AR plays a crucial role in the regulation of lipolysis and thermogenesis.[2] SR59230A hydrochloride has demonstrated utility in a variety of research applications, including the study of metabolic regulation, cancer biology, and cardiovascular physiology. These application notes provide an overview of its mechanism of action, key experimental data, and detailed protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action

SR59230A hydrochloride functions as a competitive antagonist at the β3-adrenergic receptor. It exhibits significantly higher affinity for the β3-AR compared to β1-AR and β2-AR subtypes, making it a valuable tool for dissecting β3-AR-specific signaling pathways.[1][2][3][4] In addition to its antagonist activity, some studies have reported that SR59230A can exhibit partial agonist or biased agonist properties, particularly at high concentrations or in specific cellular contexts, leading to the activation of signaling pathways independent of cAMP, such as the p38 MAPK pathway.[6][7] Furthermore, at higher concentrations, SR59230A has been shown to interact with α1-adrenoceptors.[8]

Data Presentation

Pharmacological Data

| Parameter | Receptor | Value (nM) | Reference |

| IC50 | β3-adrenoceptor | 40 | [1][2][3][4] |

| IC50 | β1-adrenoceptor | 408 | [1][2][3][4] |

| IC50 | β2-adrenoceptor | 648 | [1][2][3][4] |

In Vitro Efficacy

| Cell Line | Assay | Effect | Concentration | Reference |

| Neuro-2A, BE(2)C, SK-N-BE(2) | Cell Viability | Reduction in a dose-dependent manner | 100 nM - 50 µM | [2][3][5] |

| Rat Brown Adipocytes | cAMP Accumulation | Antagonized agonist-stimulated cAMP synthesis | - | [9] |

| 3T3-L1 Adipocytes | p38 MAPK Phosphorylation | Stimulation | - | [4] |

In Vivo Efficacy

| Animal Model | Condition | Dosage | Effect | Reference |

| Mice | MDMA-induced Hyperthermia | 0.5 mg/kg (s.c.) | Attenuation of hyperthermia | [2][3][5] |

| Mice | MDMA-induced Hyperthermia | 5 mg/kg (s.c.) | Marked early hypothermic reaction | [2][3][5][8] |

| Rats | Monocrotaline-induced Pulmonary Arterial Hypertension | - | Improved right ventricular function | [10][11] |

| Rats | Brown Adipose Tissue Thermogenesis | 1, 5, or 10 mg/kg (i.p.) | Dose-dependent decrease in iBAT, body, and brain temperatures | [12] |

Experimental Protocols

In Vitro Neuroblastoma Cell Viability Assay

This protocol describes a method to assess the effect of SR59230A hydrochloride on the viability of neuroblastoma cell lines.

Materials:

-

Neuroblastoma cell lines (e.g., Neuro-2A, BE(2)C, SK-N-BE(2))

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

SR59230A hydrochloride

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-8, or resazurin)

-

Plate reader

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare a stock solution of SR59230A hydrochloride in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of SR59230A hydrochloride in complete culture medium to achieve final concentrations ranging from 100 nM to 50 µM. Include a vehicle control.

-

Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24 to 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental workflow for the neuroblastoma cell viability assay.

In Vitro p38 MAPK Phosphorylation Western Blot

This protocol details the investigation of SR59230A hydrochloride's effect on p38 MAPK phosphorylation in adipocytes.

Materials:

-

3T3-L1 adipocytes (or other suitable cell line)

-

SR59230A hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence detection system

Procedure:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Treat the differentiated adipocytes with SR59230A hydrochloride at desired concentrations and time points. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect chemiluminescence using an ECL substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.

Workflow for Western blot analysis of p38 MAPK phosphorylation.

In Vivo MDMA-Induced Hyperthermia in Mice

This protocol describes the evaluation of SR59230A hydrochloride's effect on MDMA-induced hyperthermia in a mouse model.

Materials:

-

Male C57BL/6 mice

-

SR59230A hydrochloride

-

MDMA hydrochloride

-

Sterile saline

-

Rectal temperature probe or telemetry system

Procedure:

-

Acclimate mice to the experimental room for at least 1 hour before the experiment.

-

Record the baseline body temperature of each mouse.

-

Administer SR59230A hydrochloride (0.5 mg/kg or 5 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection.

-

After 30 minutes, administer MDMA (20 mg/kg, s.c.).

-

Measure rectal temperature at regular intervals (e.g., every 15-30 minutes) for at least 2 hours post-MDMA administration.

-

Analyze the change in body temperature over time for each treatment group.

In vivo experimental workflow for MDMA-induced hyperthermia.

In Vivo Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats

This protocol outlines the use of SR59230A hydrochloride in a rat model of pulmonary arterial hypertension (PAH).

Materials:

-

Male Sprague-Dawley rats

-

Monocrotaline (B1676716) (MCT)

-

SR59230A hydrochloride

-

Vehicle for SR59230A

-

Equipment for measuring right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (Fulton's index).

Procedure:

-

Induce PAH in rats with a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).

-

After the induction of PAH (typically 2-3 weeks), randomize rats into treatment and vehicle control groups.

-

Administer SR59230A hydrochloride or vehicle daily for the specified treatment period (e.g., 4 weeks). The route and dose should be optimized based on preliminary studies.

-

At the end of the treatment period, measure hemodynamic parameters, including RVSP.

-

Euthanize the animals and excise the hearts.

-

Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).

-

Weigh the RV and LV+S separately to determine the Fulton's index (RV/[LV+S]) as a measure of right ventricular hypertrophy.

-

Analyze the differences in RVSP and Fulton's index between the treatment and control groups.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Enhanced Hyperthermia Induced by MDMA in Parkin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR59230A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR59230A hydrochloride is a potent and selective β3-adrenergic receptor (β3-AR) antagonist, with reported secondary activity at α1-adrenoceptors at higher concentrations.[1][2] It is a valuable tool for investigating the physiological and pathophysiological roles of the β3-AR, which is predominantly expressed in adipose tissue and involved in the regulation of lipolysis and thermogenesis.[2] These application notes provide detailed protocols for the preparation, storage, and handling of SR59230A hydrochloride stock solutions for in vitro and in vivo research.

Chemical and Physical Properties

SR59230A hydrochloride is a white to off-white solid.[3] Proper handling and storage are crucial for maintaining its stability and activity.

Table 1: Quantitative Data for SR59230A Hydrochloride

| Property | Value | Source |

| Molecular Weight | 361.91 g/mol | [1][3][4] |

| Formula | C₂₁H₂₈ClNO₂ | [1][3][4] |

| CAS Number | 1135278-41-9 | [1][3][4] |

| Purity | ≥98% | [4] |

| Solubility (DMSO) | up to 100 mM (or 250 mg/mL) | [3][4] |

| Solubility (Water) | up to 10 mM (or ~3.62 mg/mL) | |

| IC₅₀ for β3-AR | 40 nM | [1][2][3] |

| IC₅₀ for β1-AR | 408 nM | [1][2][3] |

| IC₅₀ for β2-AR | 648 nM | [1][2][3] |

Experimental Protocols

Required Materials

-

SR59230A hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile deionized water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile 0.22 µm syringe filters (if preparing aqueous solutions for cell culture)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle SR59230A hydrochloride in a well-ventilated area.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Wear appropriate PPE during handling and preparation.[5]

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as needed for your specific requirements.

-

Calculation:

-

To prepare a 10 mM solution, you need to calculate the mass of SR59230A hydrochloride required.

-

Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 361.91 g/mol = 3.6191 mg

-

-

Weighing:

-

Using a calibrated analytical balance, carefully weigh out approximately 3.62 mg of SR59230A hydrochloride powder.

-

-

Dissolving:

-

Transfer the weighed powder to a sterile vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

Cap the vial tightly and vortex thoroughly.

-

To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3][4] Visually inspect the solution to ensure no particulates are present.

-

-

Storage:

Preparation of Aqueous Working Solutions

For cell-based assays, it is often necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium.

-

Dilution:

-

Thaw the 10 mM DMSO stock solution at room temperature.

-

Serially dilute the stock solution to the desired final concentration in your aqueous buffer or medium.

-

Important: Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically <0.5%).

-

-

Sterilization (Optional but Recommended):

-